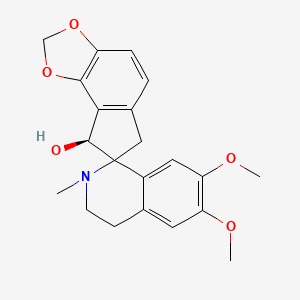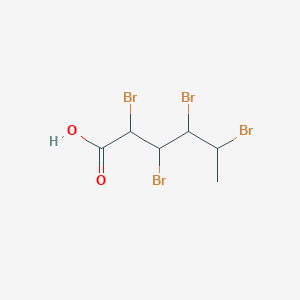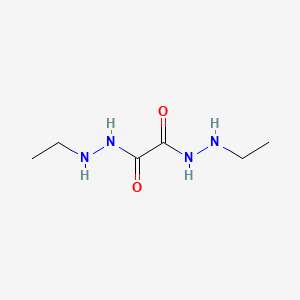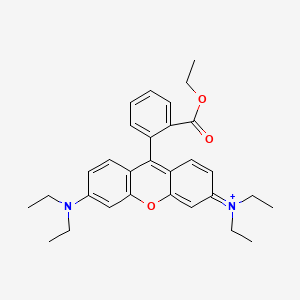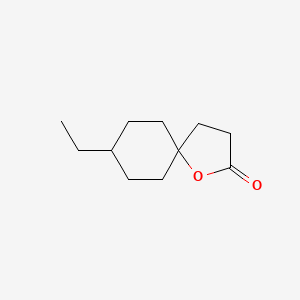
1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis- is a chemical compound with the molecular formula C11H18O2. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom.
Preparation Methods
The synthesis of 1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis- involves several steps. One common method includes the reaction of a suitable lactone with an ethylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired cis-configuration is achieved . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Chemical Reactions Analysis
1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Scientific Research Applications
1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis- can be compared with other spiro compounds, such as:
1-Oxaspiro(4.5)decan-2-one: Lacks the ethyl group, leading to different chemical properties and reactivity.
1,4-Dioxaspiro(4.5)decan-8-one: Contains an additional oxygen atom, which can influence its chemical behavior and applications.
1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, trans-: The trans-configuration results in different stereochemistry, affecting its reactivity and biological activity.
These comparisons highlight the unique features of 1-Oxaspiro(4.5)decan-2-one, 8-ethyl-, cis-, particularly its specific configuration and functional groups, which contribute to its distinct properties and applications.
Properties
CAS No. |
91069-39-5 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
8-ethyl-1-oxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C11H18O2/c1-2-9-3-6-11(7-4-9)8-5-10(12)13-11/h9H,2-8H2,1H3 |
InChI Key |
GITDWIBIPJFPDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)CCC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


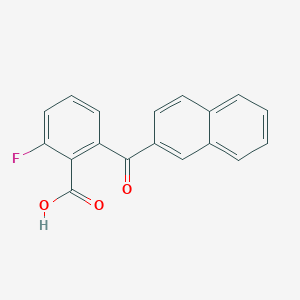
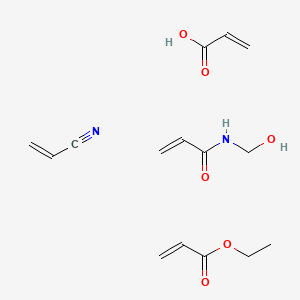
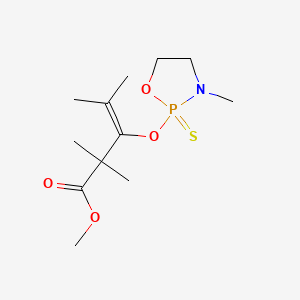
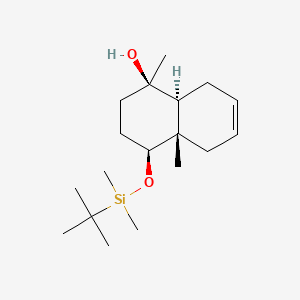
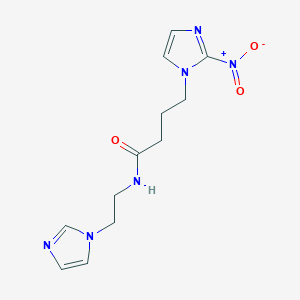
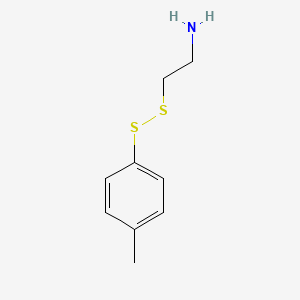
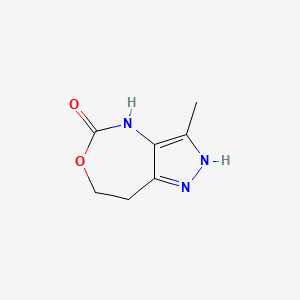
![2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene](/img/structure/B12801701.png)

